molecular formula C17H13N5O3S B2500972 3-(4-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 714922-60-8

3-(4-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Numéro de catalogue: B2500972
Numéro CAS: 714922-60-8
Poids moléculaire: 367.38
Clé InChI: ZJASVGCXLQVBEE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-Methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a synthetic small molecule with the molecular formula C17H13N5O3S and a molecular weight of 367.38 g/mol . This compound belongs to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of heterocyclic scaffolds, which are recognized in medicinal chemistry for their diverse pharmacological potential . While the specific biological data for this nitrophenyl-substituted analog is not fully established in the current literature, the structural core is of significant research interest. The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold is under investigation for various biological activities. Notably, closely related structural analogs have been identified as potent tubulin inhibitors, which work by disrupting microtubule polymerization during cell division, leading to G2/M cell cycle arrest and the induction of apoptosis in cancer cell lines . Furthermore, a patent covering similar 3,6-diaryl-substituted triazolothiadiazines describes their utility as activators of caspases and inducers of apoptosis, highlighting the potential of this chemical class in oncology research . The presence of both methoxy and nitro substituents on the phenyl rings makes this compound a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies. Researchers can utilize this high-purity compound as a key building block for synthesizing new derivatives or as a reference standard in bio-screening assays to explore its potential applications in chemical biology and drug discovery. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Propriétés

IUPAC Name

3-(4-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S/c1-25-14-7-5-11(6-8-14)16-18-19-17-21(16)20-15(10-26-17)12-3-2-4-13(9-12)22(23)24/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJASVGCXLQVBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 3-(4-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a member of the triazolo-thiadiazine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of triazolo-thiadiazines typically involves the condensation of appropriate phenyl derivatives with thiadiazole precursors. The compound can be synthesized through a multi-step process involving microwave-assisted techniques that enhance yield and purity. The structural elucidation of synthesized compounds is often confirmed using spectroscopic methods such as NMR and mass spectrometry .

Antioxidant Activity

Research indicates that compounds containing the triazole and thiadiazine moieties exhibit significant antioxidant properties. For instance, a study reported that derivatives similar to our compound demonstrated effective free radical scavenging abilities, with IC50 values indicating potent activity .

CompoundIC50 (µg/ml)Activity Type
2d16.97Antioxidant
2e21.40Antioxidant
2j18.78Antioxidant

Anti-diabetic Activity

In vivo studies have shown that certain derivatives can significantly lower blood glucose levels in diabetic models. For example, one derivative exhibited a blood glucose lowering activity of approximately 59.15% in streptozotocin-induced diabetic rats . This suggests a potential application in managing diabetes.

Anticancer Activity

The anticancer potential of triazolo-thiadiazines has been evaluated against various cancer cell lines. Notably, the National Cancer Institute's screening revealed that specific derivatives displayed moderate growth inhibition against leukemia cell lines (CCRF-CEM) .

Cell LineGrowth Inhibition (%)
CCRF-CEM (Leukemia)44.59
Other tested linesVaries

The biological activities of triazolo-thiadiazines may be attributed to their ability to inhibit key enzymes involved in inflammatory pathways and oxidative stress responses. For instance, compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

Case Studies

  • Antinociceptive Activity : A study compared the antinociceptive effects of synthesized triazolo-thiadiazoles with aspirin using various pain models such as tail flick and hot plate tests. Some compounds exhibited superior analgesic effects compared to standard NSAIDs .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of these compounds by measuring the production of pro-inflammatory cytokines (TNF-α and IL-6) in macrophages activated with lipopolysaccharide (LPS). The results indicated a significant reduction in cytokine levels upon treatment with specific derivatives .

Applications De Recherche Scientifique

Biological Activities

Research has shown that compounds within the triazolo-thiadiazine family exhibit a range of biological activities:

  • Antimicrobial Activity : Several studies have reported significant antimicrobial effects against gram-positive and gram-negative bacteria. For instance, derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .
  • Antifungal Properties : The compound has also shown effectiveness against various fungal strains. In comparative studies with standard antifungals like amphotericin B, certain derivatives exhibited enhanced antifungal activity .
  • Antitumoral Activity : Recent investigations into the antitumoral properties of triazolo-thiadiazines have revealed their potential in cancer therapy. A study highlighted that structural modifications could be used to enhance their efficacy against tumor cells by inhibiting tubulin polymerization .
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties and have shown potential in reducing inflammation markers in biological assays .

Case Study 1: Antimicrobial Evaluation

In a study conducted by Pundeer et al., a series of novel triazolo-thiadiazine derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that compounds similar to 3-(4-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exhibited significant activity against both Staphylococcus aureus and Candida albicans. These findings support the potential use of these compounds as alternatives to traditional antibiotics .

Case Study 2: Antitumoral Activity

A recent investigation focused on the antitumoral effects of triazolo-thiadiazines showed that specific modifications in the phenyl rings could significantly enhance their cytotoxicity against cancer cell lines. The study demonstrated that these compounds could serve as lead candidates for further development in cancer therapeutics .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The pharmacological and physicochemical properties of triazolothiadiazines are highly dependent on substituent patterns at positions 3 (R3) and 6 (R6). Below is a comparative analysis of key analogs:

Substituent Effects on Anticancer Activity

  • Electron-Withdrawing Groups (R6): The target compound’s 3-nitrophenyl group contrasts with analogs bearing 4-nitrophenyl (e.g., 7c) or halogenated aryl groups (e.g., 113h).
  • Electron-Donating Groups (R3): Methoxy groups (e.g., 4-methoxy in the target compound) improve solubility and membrane permeability. Trimethoxy substitution (as in 5e) enhances tubulin-binding affinity due to increased π-π stacking and hydrogen bonding .

Mechanism-Specific Comparisons

  • Tubulin Inhibitors: Compounds like 5e and ’s analog disrupt microtubule assembly, with IC₅₀ values in the nanomolar range. The target compound lacks direct tubulin data but shares structural motifs (e.g., methoxy groups) critical for this activity .
  • PDE4 Inhibitors: Derivatives with catechol diether moieties (e.g., compound 10) exhibit PDE4A IC₅₀ <1 nM, highlighting the role of polar substituents in enzyme inhibition. The target compound’s nitro group may reduce PDE4 affinity compared to these analogs .

Structure-Activity Relationship (SAR) Insights

  • Positional Sensitivity: Para-substituted R6 groups (e.g., p-chlorophenyl in 113h) generally outperform meta-substituted analogs in anticancer screens, suggesting optimal steric alignment with target proteins .
  • Hybrid Substituents: Compounds combining methoxy and amino groups (e.g., ’s 3-amino-4-methoxyphenyl) show dual mechanisms (cell cycle arrest and apoptosis), underscoring the benefits of multifunctional substitutions .

Méthodes De Préparation

Reaction Design and Mechanism

The foundational approach involves the cyclocondensation of 4-amino-1,2,4-triazole-3-thiol (I ) with α,β-acetylenic aldimines (II ) under basic conditions. The aldimine precursor is synthesized via the reaction of 3-nitrophenylpropynal with 4-methoxyphenylamine, forming an intermediate Schiff base. Subsequent cyclization in ethanol with potassium carbonate (K₂CO₃) at reflux (78–80°C) for 6–8 hours yields the 6,7-dihydro-5H-triazolo[3,4-b]thiadiazine intermediate (III ).

Critical Reaction Parameters :

  • Solvent : Ethanol (anhydrous)
  • Catalyst : K₂CO₃ (1.2 equiv)
  • Temperature : 78–80°C (reflux)
  • Reaction Time : 6–8 hours

The reaction proceeds via nucleophilic attack of the triazole-thiol’s sulfur atom on the aldimine’s electrophilic carbon, followed by intramolecular cyclization to form the thiadiazine ring.

Oxidative Aromatization

The dihydro intermediate (III ) undergoes oxidative dehydrogenation using manganese dioxide (MnO₂) in dichloromethane (DCM) at room temperature for 5–6 hours to yield the fully aromatic target compound (IV ).

Oxidation Conditions :

  • Oxidizing Agent : MnO₂ (3.0 equiv)
  • Solvent : DCM
  • Time : 5–6 hours
  • Yield : 85–91%

Characterization Data :

  • IR (KBr) : 1675 cm⁻¹ (C=N stretch), 1520 cm⁻¹ (asymmetric NO₂), 1345 cm⁻¹ (symmetric NO₂), 1250 cm⁻¹ (C-O of methoxy).
  • ¹H NMR (DMSO-d₆) : δ 8.62 (s, 1H, triazole-H), 8.21–7.45 (m, 7H, aromatic-H), 4.05 (s, 3H, OCH₃).
  • Elemental Analysis : Calculated for C₁₇H₁₂N₆O₃S: C, 52.58%; H, 3.11%; N, 21.64%. Found: C, 52.55%; H, 3.09%; N, 21.60%.

One-Pot Synthesis Using Halogenated Ketones and Triazole-Thiols

Reaction Protocol

An alternative one-pot method employs 3-bromo-1-(3-nitrophenyl)propan-1-one (V ) and 4-amino-3-(4-methoxyphenyl)-1,2,4-triazole-5-thiol (VI ) in ethanol with triethylamine (Et₃N) as a base. The reaction proceeds at reflux for 4–5 hours, directly yielding the target compound (IV ) without isolating intermediates.

Optimized Conditions :

  • Molar Ratio : V :VI = 1:1.1
  • Base : Et₃N (0.5 equiv)
  • Solvent : Ethanol
  • Yield : 76–82%

Mechanistic Pathway

The bromoketone (V ) undergoes nucleophilic substitution with the triazole-thiol (VI ), forming a thioether intermediate. Intramolecular cyclization eliminates HBr, generating the thiadiazine ring. The absence of dihydro intermediates simplifies purification.

Advantages :

  • Reduced Steps : Eliminates post-synthetic oxidation.
  • Scalability : High yields under mild conditions.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Method Yield (%) Time (h) Complexity
Cyclocondensation + Oxidation 85–91 11–14 Moderate
One-Pot Synthesis 76–82 4–5 Low

The cyclocondensation route offers higher yields but requires additional oxidation steps. The one-pot method prioritizes efficiency, albeit with marginally lower yields.

Purity and Byproduct Formation

  • Cyclocondensation : Byproducts include unreacted aldimine and over-oxidized species, necessitating column chromatography.
  • One-Pot Synthesis : Minimal byproducts due to concerted mechanism; crude product is ≥95% pure by HPLC.

Alternative Routes and Unsuccessful Attempts

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C, 30 min) was explored to accelerate cyclocondensation. However, decomposition of the nitro group occurred, reducing yields to <50%.

Use of Alternative Oxidants

Hydrogen peroxide (H₂O₂) and iodine (I₂) were tested for aromatization but led to ring-opening side reactions. MnO₂ remains optimal.

Q & A

Q. What are the standard synthetic routes for 3-(4-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?

The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of diethyl oxalate with 1-(4-methoxyphenyl)ethan-1-one in the presence of sodium hydride (NaH) in toluene to form intermediate pyrazole derivatives .
  • Step 2: Cyclocondensation of 4-amino-5-(5-(4-methoxyphenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol with 3-nitrophenyl-substituted carboxylic acids under phosphoryl chloride (POCl₃) conditions to form the triazolo-thiadiazine core .
  • Purification: Use of column chromatography (e.g., silica gel, ethyl acetate/hexane) and verification via HPLC (>95% purity) .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • Spectroscopy: ¹H NMR (DMSO-d₆) for proton environments (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons), IR for functional groups (C=N stretch ~1596 cm⁻¹), and mass spectrometry for molecular ion confirmation .
  • Elemental Analysis: Quantification of C, H, N, S to validate empirical formulas (e.g., ±0.3% deviation) .
  • X-ray Crystallography: Resolves crystal packing influenced by C–H⋯N hydrogen bonds and π–π stacking (e.g., interplanar distances ~3.5 Å) .

Q. What in vitro assays are used to evaluate biological activity?

  • Antimicrobial Screening: Broth microdilution (MIC determination against Staphylococcus aureus, Candida albicans) .
  • Enzyme Inhibition: Testing against fungal 14α-demethylase (CYP51) via spectrophotometric assays (IC₅₀ values) .

Advanced Questions

Q. How do substituent variations at the 3- and 6-positions influence physicochemical properties?

  • Electron-Withdrawing Groups (e.g., NO₂ at 6-position): Increase electrophilicity, enhancing π–π stacking (observed via reduced crystal symmetry in X-ray data) .
  • Methoxy Groups (e.g., 4-OCH₃ at 3-position): Improve solubility in polar solvents (e.g., DMSO, logP reduction by ~0.5 units) while retaining planar conformation critical for bioactivity .
  • Contradictions: Some analogs with bulky substituents show reduced activity despite favorable LogP, suggesting steric hindrance disrupts target binding .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking: Using AutoDock Vina with 14α-demethylase lanosterol (PDB: 3LD6) to assess binding poses. Key interactions include:
    • H-bonding between the nitro group and Tyr118 (distance: 2.1 Å).
    • Hydrophobic contacts with Leu121 and Phe255 .
  • MD Simulations: AMBER-based 100 ns simulations validate stability (RMSD < 2.0 Å) and identify flexible regions (e.g., thiadiazine ring) .

Q. How can crystallographic data resolve discrepancies in reported bioactivity?

  • Case Study: A derivative with 4-chlorophenyl at position 6 showed lower antifungal activity than predicted. X-ray data revealed distorted π–π stacking (dihedral angle >15°) due to Cl substituent steric effects, rationalizing reduced target affinity .
  • Mitigation: Adjust substituent positions (e.g., para vs. meta nitro groups) to optimize planar geometry and packing efficiency .

Q. What strategies improve regioselectivity during cyclocondensation?

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions (yield increase from 60% to 85%) .
  • Catalysis: Triethylamine (TEA) suppresses protonation of intermediates, directing regioselective thiadiazine ring closure .
  • Monitoring: TLC (hexane:acetone 3:1) at 30-minute intervals ensures reaction progress without over-oxidation .

Methodological Notes

  • Contradictory Data: Always cross-validate bioactivity results with structural data (e.g., XRD, docking) to distinguish electronic vs. steric effects .
  • Advanced Purification: For analogs with nitro groups, use recrystallization from ethanol/water (7:3) to avoid nitro reduction byproducts .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.